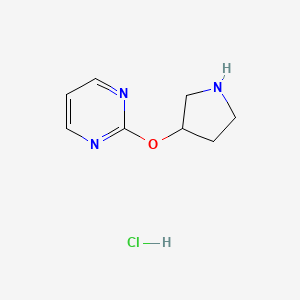

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride

CAS No.: 1420960-81-1

Cat. No.: VC5483485

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1420960-81-1 |

|---|---|

| Molecular Formula | C8H12ClN3O |

| Molecular Weight | 201.65 |

| IUPAC Name | 2-pyrrolidin-3-yloxypyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C8H11N3O.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2;1H |

| Standard InChI Key | HDUGCOUIGRWPBW-UHFFFAOYSA-N |

| SMILES | C1CNCC1OC2=NC=CC=N2.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked via an ether bond to a pyrrolidine moiety (a five-membered saturated heterocycle with one nitrogen atom). The hydrochloride salt enhances its stability and solubility compared to the free base form. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂ClN₃O |

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride |

| SMILES | C1CNCC1Oc2ncccn2.Cl |

| Canonical SMILES | C1CNCC1Oc2ncccn2.Cl |

The compound’s structure is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The pyrimidine ring’s electron-deficient nature and the pyrrolidine’s conformational flexibility contribute to its potential interactions with biological targets, such as enzymes and receptors.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. A plausible route, inferred from analogous compounds , proceeds as follows:

-

Ether Bond Formation:

Reaction of 2-chloropyrimidine with pyrrolidin-3-ol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) yields 2-(pyrrolidin-3-yloxy)pyrimidine. -

Salt Formation:

Treatment of the free base with hydrochloric acid in a solvent such as dichloromethane or ethanol produces the hydrochloride salt .

This method avoids chiral chromatography, aligning with industrial-scale manufacturing practices . Alternative approaches, such as Mitsunobu reactions, may also be employed to form the ether linkage under milder conditions.

Process Optimization

Key parameters influencing yield and purity include:

-

Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side reactions.

-

Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in modified routes .

-

Workup Procedures: Crystallization from ethanol/water mixtures improves salt purity (>98% by HPLC) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits superior water solubility compared to the free base, which is often a viscous oil . Solubility profiles include:

-

Water: >50 mg/mL at 25°C

-

Ethanol: ~30 mg/mL

-

Dichloromethane: <5 mg/mL

The compound is stable under ambient conditions but should be stored in airtight containers to prevent deliquescence. Thermal analysis (DSC) reveals a melting point of 210–215°C with decomposition .

Crystallinity and Polymorphism

Like related pyrimidine salts, 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride may exist in multiple crystalline forms. X-ray powder diffraction (XRPD) patterns for analogous compounds show distinct peaks at 2θ = 10.5°, 15.3°, and 20.7°, indicative of a monoclinic crystal system . Hydrate formation is possible, though no specific data is available for this compound.

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and neuromodulators. Its ether linkage and nitrogen-rich structure facilitate derivatization at multiple positions.

Formulation Development

As a hydrochloride salt, it is amenable to tablet and capsule formulations. Co-processing with excipients like microcrystalline cellulose improves compaction properties .

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H NMR (D₂O, 400 MHz): δ 8.45 (d, 2H, pyrimidine-H), 4.20 (m, 1H, pyrrolidine-OCH), 3.30–3.50 (m, 4H, pyrrolidine-H).

-

HPLC: Purity >98% using a C18 column (acetonitrile/water + 0.1% TFA) .

Future Research Directions

Target Identification

High-throughput screening against kinase libraries could elucidate novel targets.

Prodrug Development

Esterification of the hydroxyl group may enhance blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume